molecular formula C7H4ClF3O B019304 2-Chloro-6-(trifluoromethyl)phenol CAS No. 106877-36-5

2-Chloro-6-(trifluoromethyl)phenol

Cat. No. B019304
M. Wt: 196.55 g/mol
InChI Key: GIBYEQRMTYSGII-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H4ClF3O . It has a molecular weight of 196.56 g/mol .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-(trifluoromethyl)phenol is 1S/C7H4ClF3O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H . The compound’s structure includes a phenol group attached to a chloro and trifluoromethyl group .


Physical And Chemical Properties Analysis

2-Chloro-6-(trifluoromethyl)phenol has a molecular weight of 196.55 g/mol . It has a topological polar surface area of 20.2 Ų and a complexity of 159 . The compound is a solid at room temperature .

Scientific Research Applications

Safety And Hazards

2-Chloro-6-(trifluoromethyl)phenol is considered hazardous. It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBYEQRMTYSGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579572
Record name 2-Chloro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)phenol

CAS RN

106877-36-5
Record name 2-Chloro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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